
4-(3,5-dimethylphenyl)-N-(2-iodophenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-二甲基苯基)-N-(2-碘苯基)-3-甲基丁酰胺是一种有机化合物,具有复杂的结构,包括芳香族和脂肪族部分。
准备方法
合成路线和反应条件
4-(3,5-二甲基苯基)-N-(2-碘苯基)-3-甲基丁酰胺的合成通常涉及多步有机反应。一种常见的方法包括通过胺与酰氯或酸酐反应形成酰胺键。碘苯基可以通过碘化反应引入,使用试剂如碘和合适的氧化剂。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器和绿色化学原理来提高效率和可持续性。
化学反应分析
反应类型
4-(3,5-二甲基苯基)-N-(2-碘苯基)-3-甲基丁酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入官能团,例如羟基或羰基。
还原: 还原反应可用于修饰芳香环或酰胺基团。
取代: 碘苯基可以参与取代反应,其中碘原子被其他官能团取代。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬之类的试剂。
还原: 如氢化铝锂或氢气与钯催化剂等试剂。
取代: 如用于卤素交换反应的丙酮中的碘化钠等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能会产生羟基化衍生物,而取代可能会在碘原子的位置引入各种官能团。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌或抗癌特性。
医学: 探索其潜在的治疗效果,可能作为药物候选者。
工业: 用于开发新材料或作为化学制造过程中的前体。
作用机制
4-(3,5-二甲基苯基)-N-(2-碘苯基)-3-甲基丁酰胺的作用机制将取决于其具体应用。在生物学环境中,它可能与酶或受体等分子靶标相互作用,影响细胞通路和过程。确切的通路需要详细的生化研究才能阐明。
相似化合物的比较
类似化合物
- 4-(3,5-二甲基苯基)-N-(2-溴苯基)-3-甲基丁酰胺
- 4-(3,5-二甲基苯基)-N-(2-氯苯基)-3-甲基丁酰胺
- 4-(3,5-二甲基苯基)-N-(2-氟苯基)-3-甲基丁酰胺
独特性
4-(3,5-二甲基苯基)-N-(2-碘苯基)-3-甲基丁酰胺的独特性在于其特定的结构特征,例如碘苯基的存在,这会影响其反应性和潜在应用。碘原子可以参与独特的取代反应,并且也可能影响化合物的生物活性。
属性
分子式 |
C19H22INO |
|---|---|
分子量 |
407.3 g/mol |
IUPAC 名称 |
4-(3,5-dimethylphenyl)-N-(2-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C19H22INO/c1-13-8-14(2)10-16(9-13)11-15(3)12-19(22)21-18-7-5-4-6-17(18)20/h4-10,15H,11-12H2,1-3H3,(H,21,22) |
InChI 键 |
OWDQBAAYJOFLEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
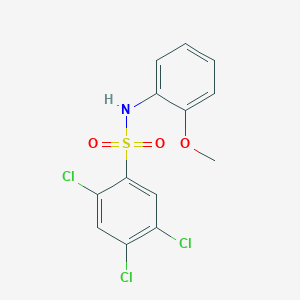
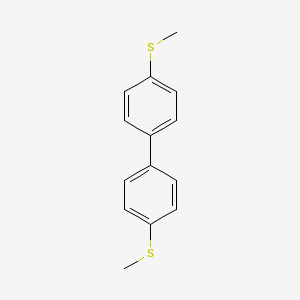
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
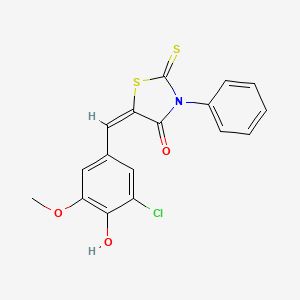
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
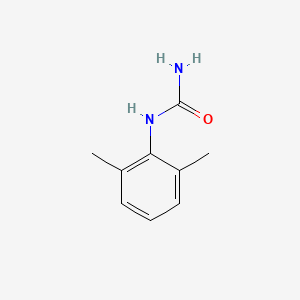
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
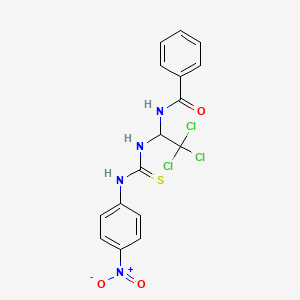
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)

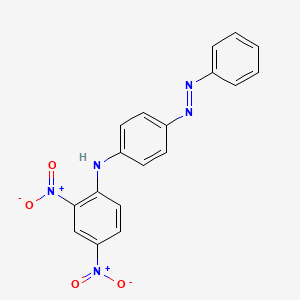
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
